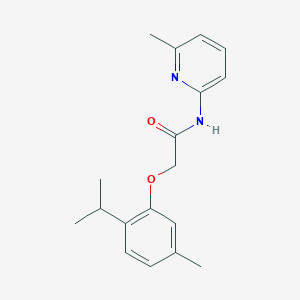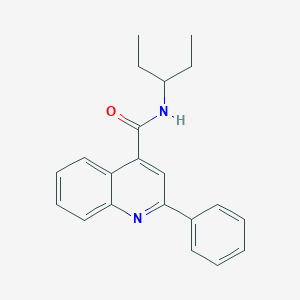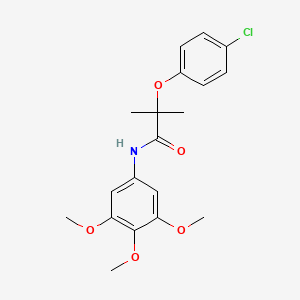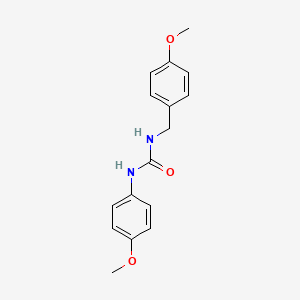
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPA is a potent inhibitor of the enzyme inositol polyphosphate 5-phosphatase, which plays a crucial role in regulating cellular signaling pathways.
Mecanismo De Acción
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide works by inhibiting the activity of inositol polyphosphate 5-phosphatase, which is an enzyme that plays a crucial role in regulating cellular signaling pathways. This enzyme is involved in the breakdown of inositol phosphates, which are important signaling molecules in cells. By inhibiting the activity of this enzyme, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurobiology, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its specificity for inositol polyphosphate 5-phosphatase. This allows researchers to selectively modulate cellular signaling pathways without affecting other cellular processes. However, one limitation of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential toxicity, as it can affect cellular behavior in a variety of ways.
Direcciones Futuras
There are many potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is in the development of new cancer therapies that target inositol polyphosphate 5-phosphatase. Another area of research is in the development of new neurobiological therapies that modulate the activity of neurotransmitters. Additionally, there is potential for research on the use of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other areas of biology, such as immunology and microbiology.
Métodos De Síntesis
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromo-1-chloroethane to form 2-(2-isopropyl-5-methylphenoxy)ethyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of inositol polyphosphate 5-phosphatase, which is overexpressed in many types of cancer. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been studied for its potential applications in neurobiology, as it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-9-8-13(3)10-16(15)22-11-18(21)20-17-7-5-6-14(4)19-17/h5-10,12H,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVPVRQKDBWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)





